molecular formula C6H10N2O B15238128 Ethyl2-cyanoethanecarboximidate

Ethyl2-cyanoethanecarboximidate

Cat. No.: B15238128
M. Wt: 126.16 g/mol
InChI Key: GOXXPLKSABYZSU-UHFFFAOYSA-N
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Description

Ethyl 2-cyanoethanecarboximidate is an organic compound with the molecular formula C5H8N2O. It is a versatile chemical used in various fields of scientific research and industry due to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyanoethanecarboximidate can be synthesized through the reaction of ethyl cyanoacetate with various amines. One common method involves the solvent-free reaction of ethyl cyanoacetate with amines at elevated temperatures. For instance, the reaction can be carried out by stirring ethyl cyanoacetate with amines at 70°C for several hours .

Industrial Production Methods

In industrial settings, the production of ethyl 2-cyanoethanecarboximidate often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyanoethanecarboximidate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with ethyl 2-cyanoethanecarboximidate include bases, acids, and other nucleophiles. The reaction conditions typically involve moderate to high temperatures and may require the use of solvents such as ethanol or methanol .

Major Products Formed

The major products formed from reactions involving ethyl 2-cyanoethanecarboximidate depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the products are typically substituted imidates, while in cyclization reactions, heterocyclic compounds are formed .

Scientific Research Applications

Ethyl 2-cyanoethanecarboximidate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 2-cyanoethanecarboximidate involves its reactivity with nucleophiles and electrophiles. It can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Ethyl 2-cyanoethanecarboximidate can be compared with other similar compounds such as ethyl cyanoacetate and ethyl 2-cyanoethanimidoate. While all these compounds share similar structural features, ethyl 2-cyanoethanecarboximidate is unique in its ability to undergo a wide range of chemical reactions, making it a versatile reagent in organic synthesis .

List of Similar Compounds

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

ethyl 3-cyanopropanimidate

InChI

InChI=1S/C6H10N2O/c1-2-9-6(8)4-3-5-7/h8H,2-4H2,1H3

InChI Key

GOXXPLKSABYZSU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CCC#N

Origin of Product

United States

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